

(2-Pyrimidylthio)acetic Acid: A Comprehensive Technical Review

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Compound of Interest

Compound Name: (2-Pyrimidylthio)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

(2-Pyrimidylthio)acetic acid, a versatile heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of **(2-Pyrimidylthio)acetic acid** and its derivatives, with a focus on anticancer, anti-inflammatory, and aldose reductase inhibitory effects. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts.

Chemical and Physical Properties

(2-Pyrimidylthio)acetic acid, also known as 2-(Carboxymethylthio)pyrimidine, is a beige to light brown powder.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	88768-45-0	[1][2][3]
Molecular Formula	C ₆ H ₆ N ₂ O ₂ S	[1][2][3]
Molecular Weight	170.19 g/mol	[1][2][3]
Melting Point	204 °C (decomposes)	[1][3][4]
Boiling Point	356.1 °C at 760 mmHg	[1]
Flash Point	169.2 °C	[5]
Solubility	>25.5 µg/mL in aqueous solution at pH 7.4	[2]
Appearance	Beige to light brown powder	[1]
IUPAC Name	2-(pyrimidin-2-ylthio)acetic acid	[2]

Synthesis of (2-Pyrimidylthio)acetic Acid

The synthesis of **(2-Pyrimidylthio)acetic acid** can be achieved through a two-step process involving the initial formation of 2-mercaptopyrimidine followed by its reaction with chloroacetic acid.

Experimental Protocol:

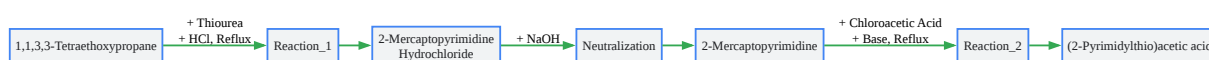
Step 1: Synthesis of 2-Mercaptopyrimidine[6]

- In a suitable reaction vessel, dissolve 1,1,3,3-tetraethoxypropane in ethanol.
- Add an equimolar amount of thiourea to the solution.
- Add concentrated hydrochloric acid dropwise while stirring. The reaction mixture will darken.
- Heat the mixture to reflux for 4-6 hours. During this period, a yellow crystalline precipitate of 2-mercaptopyrimidine hydrochloride will form.
- Cool the reaction mixture in an ice bath for approximately 30 minutes.

- Collect the precipitate by filtration through a Büchner funnel.
- Wash the collected solid with cold ethanol and air-dry at room temperature.
- To obtain the free base, suspend the crude 2-mercaptopyrimidine hydrochloride in water and stir rapidly.
- Add a 20% aqueous solution of sodium hydroxide dropwise until the pH of the mixture reaches 7-8.
- Collect the precipitated 2-mercaptopyrimidine by filtration and wash with cold water.
- The product can be further purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of **(2-Pyrimidylthio)acetic Acid** (General Procedure)[7]

- Dissolve 2-mercaptopyrimidine in a suitable solvent such as ethanol or methanol.
- Add an equimolar amount of chloroacetic acid to the solution.
- Add a base, such as sodium hydroxide or potassium carbonate, to the mixture to facilitate the nucleophilic substitution.
- Heat the reaction mixture under reflux. Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature.
- Precipitate the product by acidifying the mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3-4, or by evaporating the solvent.
- Collect the solid product by filtration, wash with cold water, and dry.
- The final product can be purified by recrystallization from a suitable solvent system.



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Caption: Synthesis pathway for **(2-Pyrimidylthio)acetic acid**.

Biological Activities and Signaling Pathways

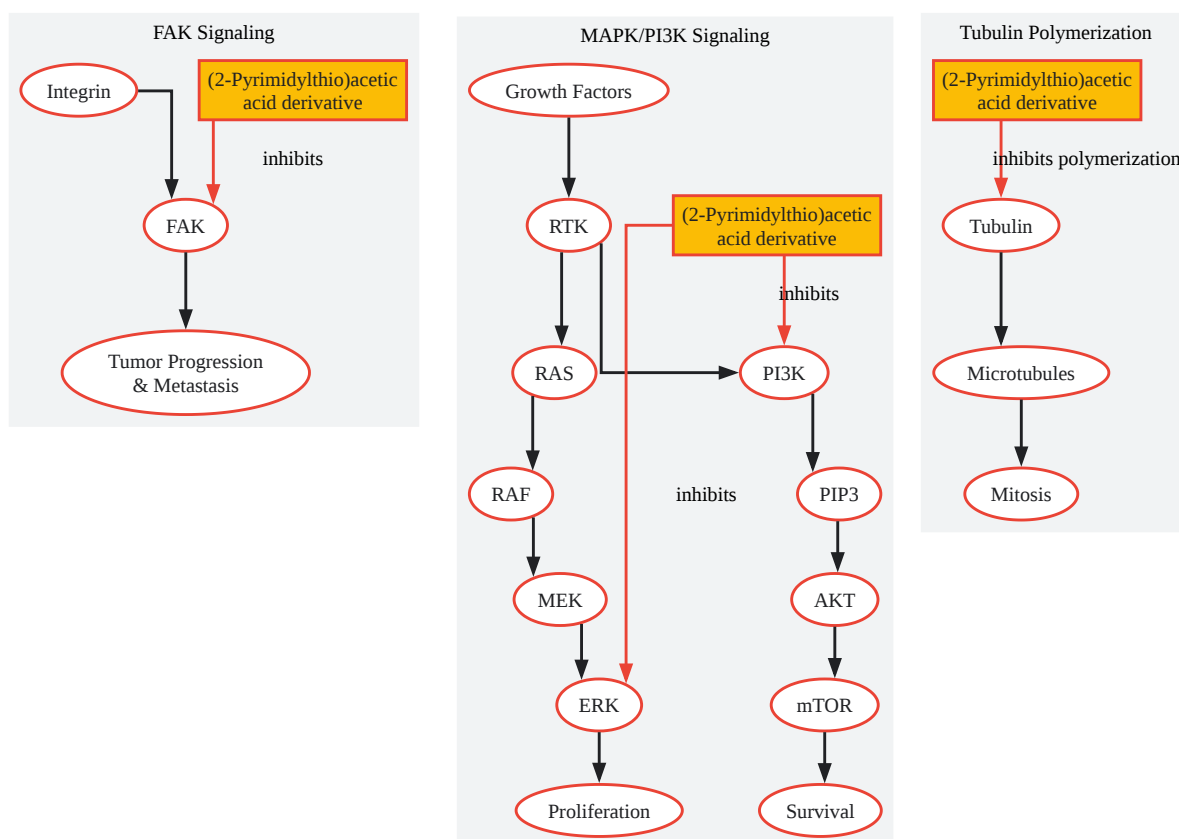
(2-Pyrimidylthio)acetic acid and its derivatives have demonstrated a range of biological activities, primarily as anticancer, anti-inflammatory, and aldose reductase inhibitory agents.

Anticancer Activity

Derivatives of pyrimidine are known to possess significant anticancer properties.[8] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Signaling Pathways:

- **Focal Adhesion Kinase (FAK) Signaling:** FAK is a non-receptor tyrosine kinase that plays a vital role in integrin-activated signal transduction, leading to tumor progression and metastasis.[9] Inhibition of FAK can disrupt these processes.
- **MAPK and PI3K Signaling Pathways:** The MAPK and PI3K signaling pathways are critical for cell growth, proliferation, and survival.[10] Dual inhibition of these pathways is a promising strategy to overcome drug resistance in cancer therapy.[10]
- **Tubulin Polymerization:** Tubulin is a key component of microtubules, which are essential for cell division.[11] Some pyrimidine derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[11][12]



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Caption: Key signaling pathways targeted by anticancer pyrimidine derivatives.

Quantitative Data: Anticancer Activity

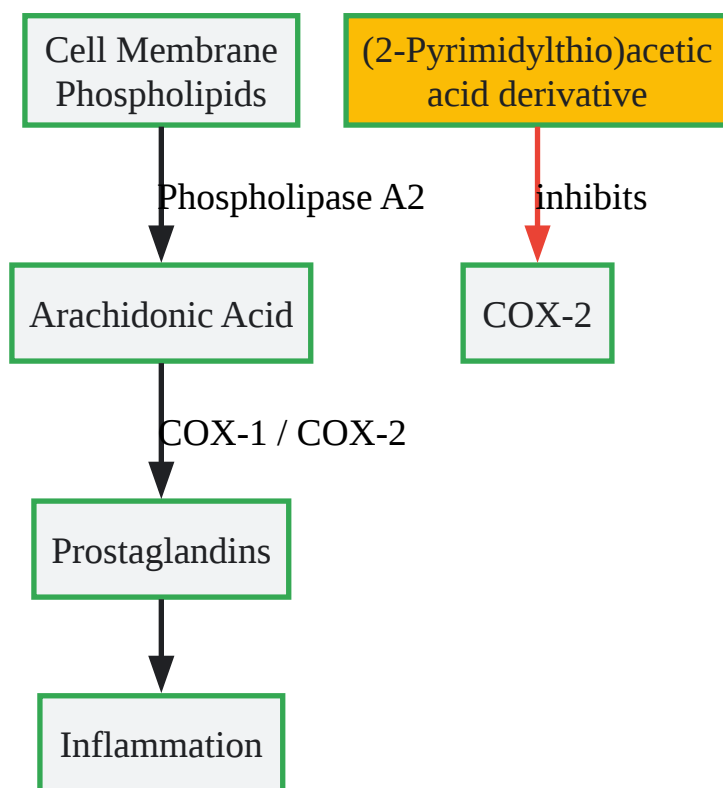
Compound	Cell Line	IC ₅₀ (μM)	Reference
Pyrimidine-sulfonamide hybrid 3a	HCT-116 (Colon)	5.66	[13]
Pyrimidine-sulfonamide hybrid 3b	HCT-116 (Colon)	9.59	[13]
1,2,3-triazole-thiazole-pyrimidine-isoxazole 10h	DU145 (Prostate)	0.011	[11]
1,2,3-triazole-thiazole-pyrimidine-isoxazole 10h	PC3 (Prostate)	0.063	[11]
1,2,3-triazole-thiazole-pyrimidine-isoxazole 10h	A549 (Lung)	0.017	[11]
1,2,3-triazole-thiazole-pyrimidine-isoxazole 10h	MCF-7 (Breast)	0.66	[11]

Anti-inflammatory Activity

Certain derivatives of **(2-Pyrimidylthio)acetic acid** have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Signaling Pathway:

- Prostaglandin Synthesis: COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[\[14\]](#) Inhibition of COX-2 is a major target for anti-inflammatory drugs as it is primarily involved in the inflammatory response.[\[14\]](#)[\[15\]](#)



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Caption: Inhibition of prostaglandin synthesis by pyrimidine derivatives.

Experimental Protocol: Acetic Acid-Induced Writhing Test (for in vivo anti-inflammatory/analgesic activity)[[14](#)]

- Use mice as the animal model, divided into control, standard, and test groups.
- Administer the test compound (a derivative of **(2-Pyrimidylthio)acetic acid**) to the test group, a standard anti-inflammatory drug (e.g., aspirin) to the standard group, and the vehicle to the control group, typically via oral or intraperitoneal routes.
- After a set period (e.g., 30-60 minutes), administer an intraperitoneal injection of a 1% acetic acid solution (10 mL/kg) to all animals to induce a pain response known as writhing (abdominal constrictions and stretching of the hind limbs).
- Immediately after the acetic acid injection, observe each mouse individually for a defined period (e.g., 10-20 minutes) and count the number of writhes.

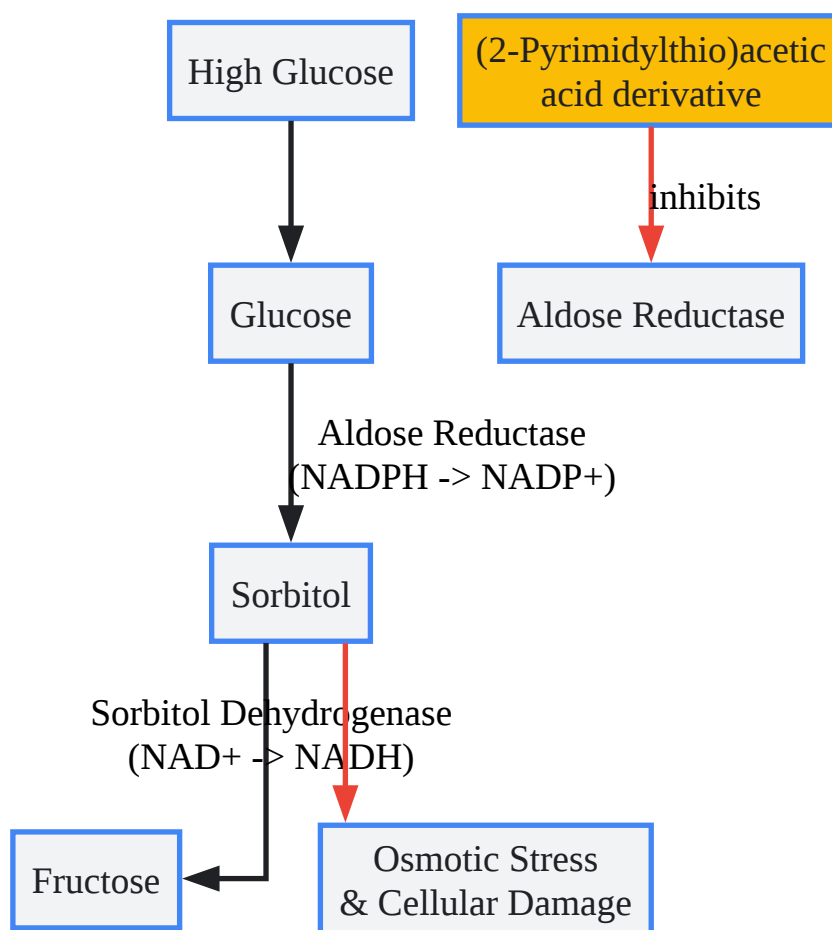
- Calculate the percentage of inhibition of writhing for the test and standard groups compared to the control group.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.^{[16][17]} In hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.^{[16][17]} Pyrimidine derivatives have been identified as potent inhibitors of aldose reductase.^{[1][18][19]}

Signaling Pathway:

- Polyol Pathway: Under high glucose conditions, aldose reductase converts excess glucose to sorbitol, which is then oxidized to fructose. The accumulation of sorbitol and the resulting osmotic stress, along with the depletion of NADPH, contribute to cellular damage.



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Caption: Inhibition of the polyol pathway by aldose reductase inhibitors.

Quantitative Data: Aldose Reductase Inhibition

Compound	IC ₅₀ (μM)	Reference
Thiopyrimidinone derivative 5a	6	[19]
Thiopyrimidinone derivative 6a	8	[19]
Thiopyrimidinone derivative 7a	14	[19]

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay[17]

- Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.0), NADPH, a substrate for aldose reductase (e.g., DL-glyceraldehyde), and the test compound (a derivative of **(2-Pyrimidylthio)acetic acid**) at various concentrations.
- Initiate the enzymatic reaction by adding a purified or partially purified aldose reductase enzyme preparation (e.g., from rat lens).
- Monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADPH.
- Calculate the initial velocity of the reaction for each concentration of the test compound.
- Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

(2-Pyrimidylthio)acetic acid and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, and aldose reductase inhibitory agents warrants further investigation. The synthetic accessibility of the pyrimidine core allows for extensive structural modifications, offering opportunities to optimize potency and selectivity. The detailed protocols and pathway diagrams

provided in this guide serve as a valuable resource for researchers dedicated to the development of novel therapeutics based on this versatile scaffold.

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